molecular formula C11H8ClNO2 B2756088 2-Chloro-1H-indole-3-acrylic acid CAS No. 161125-08-2

2-Chloro-1H-indole-3-acrylic acid

Cat. No.: B2756088
CAS No.: 161125-08-2
M. Wt: 221.64
InChI Key: VRCSOMWBCGMRDC-AATRIKPKSA-N
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Description

2-Chloro-1H-indole-3-carboxylic acid is a grey solid with a molecular weight of 195.6 . It is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . Detailed molecular structure analysis is not available in the retrieved papers.


Physical and Chemical Properties Analysis

2-Chloro-1H-indole-3-carboxylic acid is a grey solid . Further physical and chemical properties are not detailed in the available literature.

Mechanism of Action

Indole and its derivatives exert a variety of biological effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . The specific mechanism of action for 2-Chloro-1H-indole-3-acrylic acid is not detailed in the available literature.

Future Directions

Indole and its derivatives show good therapeutic prospects, especially in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Future research may focus on these areas to better understand the potential applications of 2-Chloro-1H-indole-3-acrylic acid and other indole derivatives.

Properties

IUPAC Name

(E)-3-(2-chloro-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-11-8(5-6-10(14)15)7-3-1-2-4-9(7)13-11/h1-6,13H,(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSOMWBCGMRDC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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